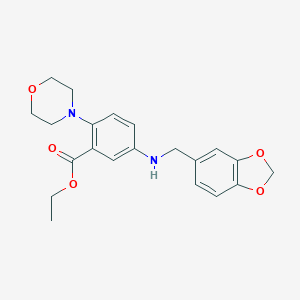![molecular formula C14H14N2O3 B499484 4-メトキシ-3-[(ピリジン-3-イルメチル)-アミノ]-安息香酸 CAS No. 876898-13-4](/img/structure/B499484.png)
4-メトキシ-3-[(ピリジン-3-イルメチル)-アミノ]-安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoic acid and 3-pyridinemethanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-[(pyridin-3-ylmethyl)-amino]benzaldehyde or 4-methoxy-3-[(pyridin-3-ylmethyl)-amino]benzoic acid.
Reduction: Formation of 4-methoxy-3-[(pyridin-3-ylmethyl)-amino]aniline.
Substitution: Formation of 4-methoxy-3-[(pyridin-3-ylmethyl)-amino]-2-nitrobenzoic acid or 4-methoxy-3-[(pyridin-3-ylmethyl)-amino]-2-bromobenzoic acid.
作用機序
The mechanism of action of 4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Methoxy-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid: Similar structure but with the pyridine ring attached at a different position.
4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid: Another isomer with the pyridine ring attached at the 2-position.
Uniqueness
4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.
特性
IUPAC Name |
4-methoxy-3-(pyridin-3-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-13-5-4-11(14(17)18)7-12(13)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOPRDHQLJWLMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203271 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3-Chloro-4,5-diethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499401.png)
![5-[(3-Chlorobenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499404.png)
![5-[(2-Methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499408.png)
![5-[(2,3-Dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499410.png)
![5-[(3-Chloro-5-ethoxy-4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499412.png)
![5-{[(2-Methoxy-1-naphthyl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B499413.png)
![2-(4-Morpholinyl)-5-{[2-(trifluoromethyl)benzyl]amino}benzoic acid](/img/structure/B499414.png)
![5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID](/img/structure/B499416.png)
![(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHANOL](/img/structure/B499419.png)

![4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499421.png)
![Ethyl 5-[(3-methoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B499422.png)
![Methyl 5-[(3-bromo-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B499423.png)
![4-amino-N-[2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499424.png)
